N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
Overview
Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.
Preparation of 1H-1,3-benzodiazole: This can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Formation of the pyrano[2,3-c]pyridine core: This involves the cyclization of appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under basic or acidic conditions.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The imino group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Electrophiles like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodiazole and pyrano[2,3-c]pyridine moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like benzimidazole and benzothiazole share structural similarities and exhibit similar biological activities.
Pyrano[2,3-c]pyridine Derivatives: Compounds like pyranopyridine and pyridopyrimidine also share structural features and are used in similar applications.
Uniqueness
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is unique due to its combination of benzodiazole and pyrano[2,3-c]pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications and interactions with a wide range of molecular targets.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c1-13-21-17(15(12-30)11-26-13)10-18(22(25)32-21)24(31)27-16-8-6-14(7-9-16)23-28-19-4-2-3-5-20(19)29-23/h2-11,25,30H,12H2,1H3,(H,27,31)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBJCPLIDYGMLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=N)C(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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